Benzenethiol, 2-amino-3-ethoxy-, hydrochloride
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Overview
Description
Benzenethiol, 2-amino-3-ethoxy-, hydrochloride is an organic compound with the molecular formula C8H12ClNOS It is a derivative of benzenethiol, featuring an amino group at the second position and an ethoxy group at the third position, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-amino-3-ethoxy-, hydrochloride typically involves the following steps:
Nitration: The starting material, benzenethiol, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Ethoxylation: The amino group is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2-amino-3-ethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzenethiol, 2-amino-3-ethoxy-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenethiol, 2-amino-3-ethoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethoxy groups play a crucial role in binding to these targets, while the thiol group can form covalent bonds, leading to inhibition or activation of the target’s function. This compound can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol, 2-amino-: Lacks the ethoxy group, leading to different chemical properties and reactivity.
Benzenethiol, 3-amino-2-ethoxy-: The positions of the amino and ethoxy groups are swapped, affecting its binding affinity and reactivity.
Benzenethiol, 2-amino-4-ethoxy-: The ethoxy group is at the fourth position, altering its steric and electronic properties.
Uniqueness
Benzenethiol, 2-amino-3-ethoxy-, hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
CAS No. |
89808-02-6 |
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Molecular Formula |
C8H12ClNOS |
Molecular Weight |
205.71 g/mol |
IUPAC Name |
2-amino-3-ethoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-10-6-4-3-5-7(11)8(6)9;/h3-5,11H,2,9H2,1H3;1H |
InChI Key |
TZIUJVRNEHPRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)S)N.Cl |
Origin of Product |
United States |
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